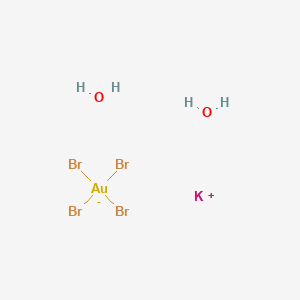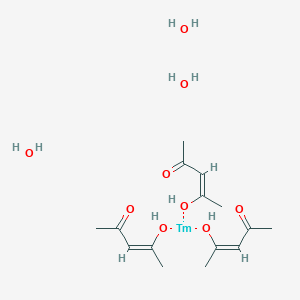
Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO) is a useful research compound. Its molecular formula is C18H21Y and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO) is 386.257965 g/mol and the complexity rating of the compound is 36.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tris(methylcyclopentadienyl)yttrium (III), also known as 3CpY, is an organometallic compound formed by yttrium and methylcyclopentadiene . It is primarily used as a precursor in atomic layer deposition (ALD) of yttrium oxide and yttria-stabilized zirconia thin films . Therefore, its primary targets are the surfaces where these thin films are to be deposited.
Mode of Action
The compound interacts with its targets (surfaces) through a process called Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the surface in a cyclic manner, forming a thin film of yttrium oxide or yttria-stabilized zirconia .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of Tris(methylcyclopentadienyl)yttrium (III) is the formation of yttrium oxide and yttria-stabilized zirconia thin films. These films have various applications, including use in electronic devices, fuel cells, and other advanced technologies .
Action Environment
The action of Tris(methylcyclopentadienyl)yttrium (III) is sensitive to environmental factors. The compound is sensitive to air and moisture, and should be stored under an inert atmosphere . Additionally, the compound can produce toxic smoke and gases when heated, so reactions involving this compound should be carried out in a well-ventilated environment .
Properties
CAS No. |
329735-72-0 |
|---|---|
Molecular Formula |
C18H21Y |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-methylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C6H7.Y/c3*1-6-4-2-3-5-6;/h3*2,4H,3H2,1H3;/q3*-1;+3 |
InChI Key |
OXKRLQPVIZJLDT-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CC1CCCC1.CC1CCCC1.CC1CCCC1.[Y+3] |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)

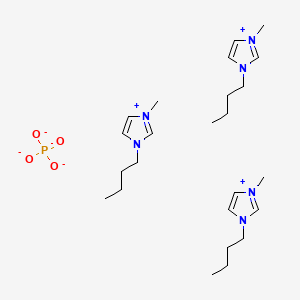

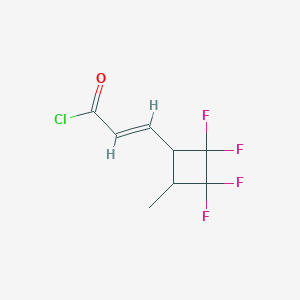
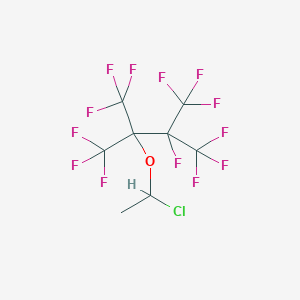
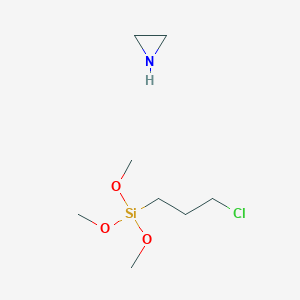
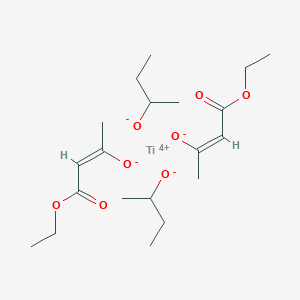
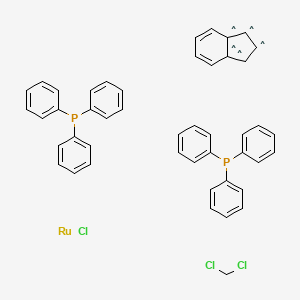
![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)
